molecular formula C21H42O2 B3130089 Methylarachidic acid, (18S)- CAS No. 340257-50-3

Methylarachidic acid, (18S)-

Cat. No.: B3130089
CAS No.: 340257-50-3
M. Wt: 326.6 g/mol
InChI Key: WSRCOZWDQPJAQT-FQEVSTJZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methylarachidic acid, (18S)-, can be synthesized through various chemical routes. One common method involves the elongation of shorter fatty acids using specific enzymes such as elongases and desaturases. These enzymes facilitate the addition of carbon units to the fatty acid chain, resulting in the formation of the desired branched-chain structure .

Industrial Production Methods

Industrial production of methylarachidic acid, (18S)-, typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms capable of producing the compound in large quantities. The microorganisms are cultured in bioreactors under controlled conditions to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methylarachidic acid, (18S)-, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of methylarachidic acid, (18S)-, can yield various oxidized derivatives, while reduction can produce corresponding alcohols .

Mechanism of Action

Methylarachidic acid, (18S)-, exerts its effects through interactions with specific molecular targets and pathways. It influences the activity of enzymes involved in fatty acid metabolism, such as elongases and desaturases. These interactions affect the biosynthetic pathways that produce branched-chain fatty acids, thereby modulating lipid composition and membrane properties .

Biological Activity

Methylarachidic acid, also known as 19-methylarachidic acid, is a long-chain fatty acid that has garnered attention for its potential biological activities. This compound, which is characterized by an 18-carbon chain with a methyl group at the 19th position, exhibits various biological properties that are relevant in both ecological and medical contexts. This article aims to provide a comprehensive overview of the biological activity of methylarachidic acid, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Methylarachidic acid is classified as an odd-chain fatty acid (OCFA), which is distinct from the more common even-chain fatty acids. Its structure can be represented as follows:

C19H38O2\text{C}_{19}\text{H}_{38}\text{O}_2

The presence of the methyl group influences its physical and chemical properties, including its solubility and interaction with biological membranes.

1. Antimicrobial Properties

Research has indicated that methylarachidic acid possesses antimicrobial properties. A study examining the fatty acid profiles in insect secretions found that certain fatty acids, including methylarachidic acid, exhibited significant antimicrobial activity against various pathogens. This suggests a potential role in the defense mechanisms of insects .

2. Influence on Lipid Metabolism

Methylarachidic acid has been shown to affect lipid metabolism in various biological systems. In studies involving liver tissues from patients with cirrhosis, alterations in fatty acid profiles were observed, indicating that methylarachidic acid may play a role in metabolic disorders associated with liver function .

The following table summarizes key findings from research on the effects of methylarachidic acid on lipid profiles:

StudySample TypeKey Findings
Cirrhotic Liver TissuesIncreased levels of saturated very long-chain fatty acids (VLCFAs) including methylarachidic acid compared to normal tissues.
Insect SecretionsExhibited antimicrobial activity; specific concentrations inhibited bacterial growth significantly.

3. Role in Insect Physiology

Insects utilize various fatty acids for physiological processes, including growth and development. Methylarachidic acid's presence in cuticular lipids has been linked to insect defense mechanisms against pathogens . The study highlighted that cuticular fatty acids can inhibit microbial growth, suggesting that methylarachidic acid contributes to the protective barrier of insects.

Case Study 1: Insect Defense Mechanisms

In a study focused on the larvae of Galleria mellonella, it was observed that the cuticular fatty acids, including methylarachidic acid, played a significant role in inhibiting microbial growth. The hydrolysis of cuticles by specific enzymes demonstrated how these fatty acids contribute to the insect's defense system against pathogens .

Case Study 2: Liver Disease Implications

A recent investigation into liver tissues from patients with cirrhosis revealed significant changes in the fatty acid composition, including elevated levels of methylarachidic acid. This finding suggests that methylarachidic acid may be involved in the pathophysiology of liver diseases and could serve as a biomarker for metabolic disturbances .

Properties

IUPAC Name

(18S)-18-methylicosanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H42O2/c1-3-20(2)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19-21(22)23/h20H,3-19H2,1-2H3,(H,22,23)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRCOZWDQPJAQT-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)CCCCCCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187639
Record name Methylarachidic acid, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

340257-50-3
Record name Methylarachidic acid, (18S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0340257503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylarachidic acid, (18S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10187639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLARACHIDIC ACID, (18S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08T33L5M2L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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